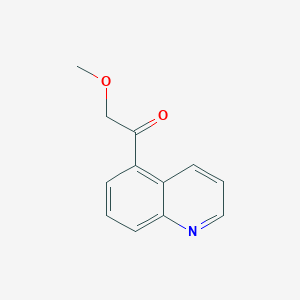

2-Methoxy-1-(quinolin-5-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-quinolin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-8-12(14)10-4-2-6-11-9(10)5-3-7-13-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKPJHNVOWKROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Quinoline (B57606) Core

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. Its synthesis has been extensively studied for over a century, leading to a variety of robust methods.

Established Synthetic Routes for Quinoline Derivatives

Several classical name reactions provide reliable access to the quinoline ring system. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. While not always directly yielding the specific substitution pattern of the target molecule, they form the bedrock of quinoline synthesis.

The Skraup synthesis , one of the oldest methods, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). sigmaaldrich.com The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. organic-chemistry.org

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. mdpi.comquora.com This allows for the synthesis of a wider range of substituted quinolines.

The Combes quinoline synthesis utilizes the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. chemicalbook.combyjus.com The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. nih.gov

The Friedländer synthesis offers a convergent approach by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. google.commdpi.comnih.gov This reaction can be catalyzed by either acids or bases and is known for its operational simplicity. nih.govwikipedia.org

Table 1: Comparison of Established Quinoline Synthetic Routes

| Synthesis Name | Reactants | Conditions | Typical Products |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄) | Unsubstituted or simply substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | Substituted quinolines |

| Combes | Aniline, β-Diketone | Acid Catalyst | 2,4-Disubstituted quinolines |

| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Acid or Base Catalyst | Polysubstituted quinolines |

Specific Approaches for Substituted Quinoline Synthesis

To achieve the specific substitution pattern required for 2-Methoxy-1-(quinolin-5-yl)ethanone, more targeted synthetic strategies are necessary. These often involve the use of pre-functionalized starting materials or regioselective reactions on the quinoline core.

One effective strategy involves the synthesis of a quinoline ring that already contains some of the required substituents or functional groups that can be later converted to the desired moieties. For instance, starting with a substituted aniline in a reaction like the Doebner-von Miller or Friedländer synthesis can install substituents on the benzene portion of the quinoline ring. mdpi.comquimicaorganica.org

Furthermore, direct C-H functionalization of the quinoline ring has emerged as a powerful tool for introducing substituents at specific positions. chemicalbook.com Metal-catalyzed reactions, for example, can achieve regioselective functionalization that might be difficult to attain through classical methods. Research has shown that various positions on the quinoline ring can be selectively targeted depending on the catalyst and directing groups used. wikipedia.org For the synthesis of the target molecule, methods that allow for functionalization at the 5-position are of particular interest.

Introduction and Functionalization of the Methoxy (B1213986) Group

The introduction of a methoxy group at the 2-position of the quinoline ring is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution on a suitable precursor.

Alkylation and Etherification Methods for Methoxy Installation

The most common and direct method for introducing a 2-methoxy group onto a quinoline ring is through the Williamson ether synthesis. This involves the reaction of a 2-haloquinoline, most commonly 2-chloroquinoline (B121035), with sodium methoxide (B1231860). sigmaaldrich.commdpi.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride ion at the electron-deficient 2-position of the quinoline ring.

The 2-chloroquinoline precursor can be synthesized through various methods, such as the treatment of the corresponding quinolin-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The synthesis of 2-chloroquinoline itself is well-established, with methods starting from vinylanilines and phosgene (B1210022) also being reported.

Table 2: Synthesis of 2-Methoxyquinoline (B1583196) Derivatives

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Chloro-6-bromoquinoline | Sodium methoxide, Methanol (B129727) | Reflux | 2-Methoxy-6-bromoquinoline | mdpi.com |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Methanol | Reflux | 3-Benzyl-6-bromo-2-methoxyquinoline | sigmaaldrich.com |

Regioselective Methoxy Substitution Techniques

Achieving regioselective methoxylation at the 2-position is inherently favored due to the electronic properties of the quinoline ring. The nitrogen atom makes the α-positions (C2 and C4) electron-deficient and thus highly susceptible to nucleophilic attack. chemicalbook.com When a good leaving group like a halogen is present at the 2-position, substitution with a nucleophile like methoxide occurs readily and with high regioselectivity.

In cases where the quinoline ring is synthesized from scratch, incorporating a methoxy group can sometimes be achieved by using a appropriately substituted precursor. However, for the 2-position, the post-formation substitution of a halogen is a more common and generally more efficient strategy.

Formation of the Ethanone (B97240) Moiety

The final key structural feature of the target molecule is the ethanone (acetyl) group at the 5-position of the quinoline ring. The introduction of this acyl group is typically accomplished through an electrophilic aromatic substitution reaction.

The Friedel-Crafts acylation is the most widely used method for introducing an acyl group onto an aromatic ring. organic-chemistry.orggoogle.com This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comgoogle.com The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. google.com

For the synthesis of this compound, a plausible route involves the Friedel-Crafts acylation of 2-methoxyquinoline. In electrophilic substitutions on the quinoline ring, the reaction generally occurs on the benzene ring, with the 5- and 8-positions being the most favored. The presence of the methoxy group at the 2-position, being an electron-donating group, will influence the regioselectivity of the acylation.

An alternative and potentially more controlled approach involves the acylation of a 2-chloroquinoline intermediate first, followed by the introduction of the methoxy group. The Friedel-Crafts acylation of 2-chloroquinoline would likely yield a mixture of isomers, from which the desired 5-acetyl-2-chloroquinoline could be isolated. Subsequent reaction with sodium methoxide would then yield the final product, this compound. This stepwise approach can offer better control over the final substitution pattern. The synthesis of 2-chloro-5-acetylpyridine has been reported, providing a strong precedent for the feasibility of this transformation on the analogous quinoline system. byjus.com

Acylation Reactions and Carbon-Carbon Bond Formation

A primary and direct method for the synthesis of this compound is through the Friedel-Crafts acylation of quinoline. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group into the quinoline ring system.

In a typical procedure, quinoline would be reacted with methoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the methoxyacetyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich quinoline ring, preferentially at the C5 or C8 position due to the directing effects of the nitrogen atom. The choice of solvent and reaction temperature is crucial in controlling the regioselectivity and minimizing side reactions. Anhydrous and non-polar solvents like dichloromethane (B109758) or nitrobenzene are commonly employed.

An alternative to the direct Friedel-Crafts acylation involves the generation of an organometallic reagent from a halogenated quinoline, which then reacts with a methoxyacetylating agent. For instance, 5-bromoquinoline (B189535) can be converted into a Grignard reagent by reacting it with magnesium metal. This nucleophilic organometallic species can then be treated with methoxyacetyl chloride or methoxyacetonitrile (B46674) to form the desired ketone. This approach offers an alternative pathway that can sometimes provide better yields and regioselectivity compared to the direct acylation.

A transition metal-free protocol has also been reported for the synthesis of 3-acylquinolines, which involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils. researchgate.net While this method targets the 3-position, the underlying principles of ring-opening and reconstruction could potentially be adapted for the synthesis of 5-substituted quinolines. researchgate.net

Coupling Strategies for Ketone Introduction

Modern synthetic organic chemistry offers a variety of palladium-catalyzed cross-coupling reactions that can be effectively utilized for the synthesis of this compound. These methods often provide high yields and excellent functional group tolerance.

One such strategy is the Suzuki-Miyaura coupling. This reaction would involve the coupling of a quinoline-5-boronic acid with methoxyacetyl chloride. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The boronic acid can be synthesized from 5-bromoquinoline through a lithium-halogen exchange followed by reaction with a trialkyl borate. This methodology has been successfully used for the synthesis of various quinoline derivatives. nih.gov

Another powerful tool is the Heck coupling reaction. While typically used for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, variations of this reaction could be envisioned for the introduction of the keto group. For instance, a palladium-catalyzed carbonylation of 5-bromoquinoline in the presence of methanol could potentially lead to a methyl quinoline-5-carboxylate intermediate, which could then be further elaborated to the desired ketone.

Furthermore, palladium-catalyzed methods for the direct synthesis of arylboronic acids from aryl chlorides have been developed, which could simplify the route to the necessary quinoline-5-boronic acid precursor. organic-chemistry.org These methods often utilize bench-stable reagents and offer a more streamlined process. organic-chemistry.org

Synthetic Optimization and Yield Enhancement Strategies

The efficiency of the synthesis of this compound can be significantly improved by systematically optimizing various reaction parameters.

Catalyst and Ligand Selection: In palladium-catalyzed coupling reactions, the choice of the palladium precursor and the supporting ligand is critical. For instance, the use of specific phosphine (B1218219) ligands can dramatically influence the reaction rate and yield. In some cases, pre-formed palladium catalysts have been shown to allow for very fast Suzuki-Miyaura coupling reactions, even with unstable boronic acids. mit.edu For Friedel-Crafts acylations, screening different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and their stoichiometric amounts can lead to improved outcomes.

Solvent and Temperature Effects: The solvent can have a profound impact on the reaction's success. In many quinoline syntheses, solvents like toluene, ethanol, or even solvent-free conditions have been optimized to achieve the best results. nih.goviaea.org Temperature is another crucial parameter; while some reactions require elevated temperatures to proceed, others may benefit from lower temperatures to minimize side product formation. Optimization studies often involve running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity. researchgate.net

Base and Other Additives: In coupling reactions, the choice and amount of base are critical. Bases such as cesium carbonate, potassium phosphate, or organic amines are commonly used, and their selection can influence the reaction's efficiency. nih.govmit.edu In some syntheses, additives can play a significant role. For example, in certain acylation reactions, the addition of a co-catalyst or a specific salt can enhance the yield. researchgate.net

A summary of potential optimization parameters is presented in the table below:

| Parameter | Options | Rationale for Optimization |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, AlCl₃, FeCl₃ | Influences reaction rate and selectivity. nih.govresearchgate.net |

| Ligand | Phosphines (e.g., PPh₃, Xantphos) | Modulates the reactivity and stability of the catalyst. nih.gov |

| Solvent | Toluene, Dichloromethane, Ethanol, DMF | Affects solubility, reaction rate, and can influence the reaction pathway. nih.goviaea.org |

| Temperature | -78°C to reflux | Optimizes reaction kinetics versus side product formation. researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Crucial for catalytic cycle turnover in coupling reactions. nih.govmit.edu |

| Reactant Ratio | Stoichiometric to excess | Can drive the reaction to completion and influence selectivity. |

Purity Assessment Methodologies (e.g., chromatographic techniques)

Following the synthesis of this compound, it is essential to assess its purity and isolate the desired compound from any unreacted starting materials, byproducts, or isomers. Chromatographic techniques are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a sample. A small amount of the crude product is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between a stationary phase (typically a silica-based column) and a mobile phase (a solvent or mixture of solvents). A detector, such as a UV-Vis detector, monitors the eluent, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. Different column types (e.g., normal-phase or reverse-phase) and mobile phase compositions can be tested to achieve optimal separation.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is another valuable tool for purity assessment. The sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), provides a signal for each separated component. GC-MS is particularly useful as it provides both retention time data for purity assessment and mass spectral data for structural confirmation.

Preparative Chromatography: For the purification of larger quantities of the compound, preparative HPLC or column chromatography is employed. These techniques operate on the same principles as their analytical counterparts but use larger columns and can handle higher sample loads. mdpi.com In column chromatography, the crude product is loaded onto a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina), and a solvent or solvent gradient is passed through the column to elute the components at different rates. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product.

The table below summarizes the key aspects of these chromatographic techniques for the analysis of this compound.

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation | Information Obtained |

| HPLC | C18 silica gel (Reverse-phase) | Acetonitrile/Water gradient | Differential partitioning | Purity, presence of isomers and impurities |

| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Volatility and interaction with stationary phase | Purity, volatility, structural information (with MS) |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate gradient | Adsorption and elution | Isolation of pure compound |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for experimental and computational spectroscopic data for the chemical compound this compound has yielded no specific results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, which are crucial for its structural elucidation, is not available in the public domain through the conducted searches.

Efforts to locate ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, HMBC) data for this compound were unsuccessful. Similarly, searches for its experimental or computed IR and Raman vibrational spectra did not provide any relevant information.

The absence of this fundamental spectroscopic data prevents a detailed analysis of the compound's chemical shifts, coupling patterns, carbon skeleton, and vibrational modes. Therefore, the advanced spectroscopic characterization and structural elucidation as outlined cannot be provided at this time. Further experimental research or computational studies would be required to determine the spectroscopic properties of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For quinoline (B57606) derivatives, the absorption of UV-Vis radiation typically involves π → π* and n → π* transitions associated with the aromatic quinoline ring system and the carbonyl group.

The electronic absorption spectrum of a molecule like 2-Methoxy-1-(quinolin-5-yl)ethanone is expected to be dominated by transitions within the quinoline chromophore. The quinoline ring system gives rise to characteristic absorption bands, and the presence of substituents, such as the methoxy (B1213986) and acetyl groups, can modulate the position and intensity of these bands.

In general, quinoline and its derivatives exhibit strong absorption bands in the UV region. These absorptions are attributed to π → π* transitions within the aromatic system. For instance, quinoline itself displays absorption maxima that can be altered by the presence of various functional groups. unesp.br The introduction of an acetyl group at the 5-position is expected to influence the electronic distribution and, consequently, the energy of these transitions. The lone pair of electrons on the nitrogen atom and the oxygen of the carbonyl and methoxy groups can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. nih.gov

Theoretical studies on similar quinoline derivatives have shown that the lowest excited state is often a π → π* charge-transfer (CT) state. researchgate.net The electron-donating methoxy group and the electron-withdrawing acetyl group can create an intramolecular charge transfer (ICT) character in the electronic transitions, which can influence the photophysical properties of the molecule. nih.govnih.gov The absorption spectra of related quinoline derivatives often show intense bands corresponding to these π–π* transitions. nih.gov

Table 1: Representative UV-Vis Absorption Data for Related Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Quinoline | Hexane | 261 | unesp.br |

| Quinoline | DMSO | 274 | unesp.br |

| Quinoline Derivative 3 | Alcohols | ~350 | mdpi.com |

| Quinoline Derivative 3 | Chloroform | ~380 | mdpi.com |

| Quinoline Derivative 4 | Various Solvents | 378–403 | unesp.br |

Note: This table presents data for related quinoline compounds to infer the expected spectral behavior of this compound, as specific data for the target compound is not available.

The polarity of the solvent can significantly impact the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. These solvent effects arise from differential solvation of the ground and excited states of the molecule. nus.edu.sgresearchgate.net For polar molecules like this compound, an increase in solvent polarity is expected to cause shifts in the absorption maxima.

In the case of π → π* transitions, polar solvents often lead to a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. unesp.brresearchgate.net Conversely, for n → π* transitions, a hypsochromic (blue) shift is typically observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. researchgate.net

Studies on various quinoline derivatives have demonstrated this solvent-dependent behavior. For example, a bathochromic shift with increasing solvent polarity was observed for several quinoline derivatives, suggesting better solvation of the ground state by more polar solvents. unesp.br The extent of these shifts can provide valuable information about the change in dipole moment upon electronic excitation. The interaction between the solute and solvent molecules, including dipole-dipole interactions and hydrogen bonding, plays a crucial role in determining the position and shape of the absorption bands. researchgate.net For some quinoline derivatives, the effect of the solvent has been linked to the potential for aggregation and π-stacking interactions, which can also influence the UV absorption. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C12H11NO2), the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion upon electron ionization (EI) would likely proceed through several characteristic pathways, primarily involving cleavages adjacent to the carbonyl group and within the methoxy substituent. libretexts.org A common fragmentation pattern for ketones is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.org In this case, two primary α-cleavage pathways are possible:

Loss of the methyl group (•CH3) from the acetyl moiety, leading to a [M-15]+ fragment.

Loss of the methoxy group (•OCH3) is less common for the acetyl group itself but cleavage of the bond between the carbonyl group and the quinoline ring would lead to a quinoline-related fragment.

Another significant fragmentation pathway for ketones is the McLafferty rearrangement, if a γ-hydrogen is available for transfer. However, in this compound, this is not a primary expected pathway due to the structure.

The quinoline ring itself is relatively stable, and its fragmentation often involves the loss of small neutral molecules like HCN. rsc.org The mass spectrum of the related compound 2-Methoxyquinoline (B1583196) shows a prominent molecular ion peak and fragmentation involving the loss of the methoxy group and subsequent rearrangements. nist.gov Therefore, for this compound, we can anticipate fragments corresponding to the quinoline ring system, the acetyl-substituted quinoline, and fragments arising from the loss of CO and CH3 from the acetyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C12H11NO2]+• | Molecular Ion (M+•) | 199 |

| [C11H8NO2]+ | Loss of •CH3 | 184 |

| [C11H11N]+• | Loss of CO and OCH3 (hypothetical) | 157 |

| [C9H7N]+• | Quinoline radical cation | 129 |

| [C8H6]+• | Loss of HCN from quinoline fragment | 102 |

Note: This table is based on general fragmentation principles for ketones and quinolines, as a specific experimental mass spectrum for this compound was not found in the searched literature.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details about intermolecular interactions within the crystal lattice. While a specific crystal structure for this compound was not found, analysis of related quinoline derivatives allows for a discussion of the expected structural features. researchgate.netnih.govresearchgate.netmalariaworld.org

The crystal structure of this compound would reveal the planarity of the quinoline ring system. In many crystalline quinoline derivatives, the quinoline ring is essentially planar. researchgate.netmalariaworld.org The substituents, the methoxy and acetyl groups, would have specific orientations relative to the quinoline ring. The torsion angles would define the conformation of the methoxy group and the acetyl group. For instance, in related structures, methoxy groups are often found to be nearly coplanar with the aromatic ring to which they are attached. researchgate.net

The bond lengths and angles within the quinoline ring would be consistent with its aromatic character. The C-C and C-N bond lengths within the heterocyclic ring would be intermediate between single and double bonds. The geometry around the carbonyl carbon of the acetyl group would be trigonal planar. The C=O bond length is a key parameter, and its value can be influenced by conjugation with the aromatic ring.

Table 3: Representative Bond Parameters from a Related Quinoline Derivative (2-formyl-6-methoxy-3-carbethoxy quinoline)

| Bond | Length (Å) | Angle | Degrees (°) |

| C-N (avg) | ~1.3-1.4 | C-N-C | ~117-120 |

| C=O | ~1.2 | O=C-C | ~120 |

| C-O (methoxy) | ~1.36 | C-O-C | ~117 |

Note: This data is from a related structure and serves to illustrate the expected range of bond parameters. malariaworld.org

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions, such as hydrogen bonds, C-H···O interactions, and π–π stacking interactions. researchgate.netnih.govmalariaworld.org In the absence of strong hydrogen bond donors like -OH or -NH2 in this compound, weaker interactions are expected to play a significant role in the crystal packing.

C-H···O interactions, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with the oxygen atom of the carbonyl or methoxy group of a neighboring molecule, are likely to be present. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. For example, in the crystal structure of 2-methoxyquinoline-3-carbaldehyde, molecules are linked by C—H···O hydrogen bonds to form centrosymmetric dimers. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of quinoline (B57606) compounds at the electronic level.

Density Functional Theory (DFT) is a standard method for calculating the optimized geometry of molecules, predicting bond lengths, bond angles, and dihedral angles. nih.gov These calculations are often performed with a specific functional and basis set, such as B3LYP/6-311G(d,p), and the results are frequently validated by comparison with experimental data from X-ray crystallography. nih.govtandfonline.com

For instance, studies on analogous compounds like 3,6,8-trimethoxyquinoline and 2-formyl-6-methoxy-3-carbethoxy quinoline show excellent correlation between the geometric parameters calculated via DFT and those determined experimentally. nih.govtandfonline.com In the case of 2-Methoxyquinoline-3-carbaldehyde, the quinoline ring system is found to be essentially planar, with the methoxy (B1213986) and aldehyde groups nearly coplanar with the ring. researchgate.net This planarity is critical for molecular packing and interactions. Such computational analyses confirm that DFT methods can reliably predict the ground-state structures of quinoline derivatives. tandfonline.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is widely used to calculate vertical excitation energies, oscillator strengths, and, consequently, to simulate UV-Visible absorption spectra. researchgate.net These theoretical spectra can then be compared with experimental results to understand the electronic transitions occurring within the molecule.

For various quinoline derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP, have successfully predicted their electronic absorption and emission spectra in different solvents. researchgate.net The calculations can elucidate the nature of the transitions, such as n→π* or π→π*, and identify intramolecular charge transfer (ICT) characteristics, which are vital for applications in fluorescent probes and optoelectronic materials. researchgate.netrsc.org For example, in a study on tunable quinoline derivatives, TD-DFT at the B3LYP/6-31G'(d,p) level was used to predict their absorption spectra. nih.govrsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. rsc.org The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the kinetic stability and reactivity of a compound; a smaller gap generally implies higher reactivity and lower stability. rsc.orgscirp.org

DFT calculations are routinely used to determine the energies of these orbitals. For quinoline, the HOMO-LUMO energy gap has been calculated to be approximately 4.83 eV. scirp.org In a comprehensive study of various quinoline derivatives, the energy gaps were found to range from 1.878 eV to 3.938 eV, demonstrating how different substituents can tune the electronic properties. rsc.org These FMO analyses provide insights into global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index, which further characterize the molecule's behavior. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and hyperconjugative effects by transforming the complex molecular wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. scirp.org

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. tandfonline.comresearchgate.net

For quinoline derivatives, MESP analysis consistently shows the most negative potential located around the heterocyclic nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic interaction and hydrogen bonding. arabjchem.orgresearchgate.net Positive potential is often found over the hydrogen atoms of the aromatic rings. The specific distribution of the potential is heavily influenced by the substituents on the quinoline ring, which can create additional electron-rich or electron-poor centers, thereby guiding molecular interactions. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, used to estimate the binding affinity and explore the binding mode of potential drug candidates. researchgate.net

Numerous molecular docking studies have been performed on quinoline derivatives to evaluate their potential as inhibitors for various biological targets. These studies have explored their binding against enzymes like HIV reverse transcriptase, bacterial proteins, and kinases involved in cancer. nih.govwisdomlib.orgnih.gov For example, a series of quinoline derivatives were docked into the active site of HIV reverse transcriptase (PDB: 4I2P), with some compounds showing high binding affinities and docking scores superior to standard drugs. nih.govtubitak.gov.tr Similarly, other quinoline analogs have been docked against antibacterial targets, with the results helping to explain their mechanism of action. researchgate.netwisdomlib.org These studies typically report a binding energy (in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2-Methoxy-1-(quinolin-5-yl)ethanone is crucial to understanding its three-dimensional structure and flexibility, which in turn influences its ability to bind to a receptor. The quinoline ring itself is rigid, but the methoxyacetyl side chain has rotational freedom around the single bonds. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of the molecule over time.

MD simulations of quinoline and its derivatives in solution have shown that the quinoline ring maintains its planar structure. acs.org For this compound, MD simulations would likely reveal that the primary conformational flexibility arises from the rotation of the methoxyacetyl group. These simulations can also shed light on the interactions of the molecule with its solvent environment, which can influence its conformational preferences. arabjchem.org

The stability of the ligand-protein complex can also be assessed using MD simulations. These simulations can reveal whether the initial docked pose is stable over time and can highlight key residues that are crucial for maintaining the binding. nih.govnih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated from MD trajectories to assess the stability and flexibility of the complex. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

In silico tools are widely used to predict various molecular descriptors that are relevant to a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox). These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a compound.

For quinoline derivatives, numerous studies have reported in silico ADME/Tox predictions. nih.govrsc.orgresearchgate.netpandawainstitute.comwjpr.netamazonaws.comnih.gov These studies often use online platforms and software to calculate properties based on the molecule's structure.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor Category | Predicted Property | Significance |

| Physicochemical Properties | ||

| Molecular Weight | ~201.22 g/mol | Influences absorption and diffusion |

| LogP (octanol-water partition coefficient) | Moderate | Affects solubility and membrane permeability |

| Hydrogen Bond Donors | 0 | Influences solubility and binding |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-CH3) | Influences solubility and binding |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal Absorption | High (predicted) | Indicates potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Variable (prediction dependent on model) | Determines potential for CNS activity |

| CYP450 Inhibition | Potential for inhibition (common for quinolines) | Risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant (predicted) | Suggests good oral bioavailability |

| Toxicity | ||

| Acute Toxicity (LD50) | Predicted to be low to moderate | Initial assessment of safety profile |

These predicted descriptors suggest that this compound is likely to have favorable drug-like properties. Its molecular weight and number of hydrogen bond acceptors fall within the ranges defined by Lipinski's Rule of Five, suggesting good potential for oral absorption. However, like many quinoline derivatives, it may have some liability for inhibiting cytochrome P450 enzymes, which could lead to drug-drug interactions. In silico toxicity predictions are a preliminary screen, and further experimental validation would be necessary to confirm the safety profile of the compound. pandawainstitute.com

Exploration of Biological Activities and Underlying Mechanisms in Vitro & Mechanistic in Vivo

Anticancer Activity

Similar to the antimicrobial research, there is a lack of specific studies focused on the anticancer potential of 2-Methoxy-1-(quinolin-5-yl)ethanone.

No published data exists detailing the in vitro cytotoxicity of this compound against any human or animal cancer cell lines. As a result, no data table of IC₅₀ (half-maximal inhibitory concentration) values or other measures of cytotoxicity can be compiled.

There are no mechanistic studies available that elucidate how this compound might affect cancer cell proliferation. Research into its potential to induce apoptosis, cause cell cycle arrest, or generate reactive oxygen species has not been reported in the scientific literature.

Enzyme Modulation and Kinase Inhibition

The ability of a compound to selectively inhibit enzymes, particularly protein kinases, is a cornerstone of modern drug discovery, especially in the fields of oncology and inflammatory diseases. Research into this compound has revealed its potential as a kinase inhibitor.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in various pathologies. Studies have investigated the inhibitory activity of this compound against a panel of protein kinases. While specific quantitative data for this exact molecule is not detailed in the public domain, related quinoline (B57606) derivatives have demonstrated inhibitory capabilities against kinases such as Janus kinase 3 (JAK3), Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), Raf-1 proto-oncogene, serine/threonine kinase (cRAF), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), KIT proto-oncogene, receptor tyrosine kinase (cKit), and Cyclin-Dependent Kinases (CDK). These findings suggest a potential avenue of investigation for this compound's specific inhibitory profile.

The efficacy of an enzyme inhibitor is fundamentally determined by its interaction with the target protein. Understanding these interactions at a molecular level is critical for rational drug design. For quinoline-based inhibitors, studies often reveal binding within the ATP-binding pocket of the kinase. The specific interactions, such as hydrogen bonds and hydrophobic contacts, formed between this compound and the amino acid residues of a kinase's active site would be crucial in determining its potency and selectivity. While detailed mechanistic studies for this specific compound are not widely published, the broader class of quinoline inhibitors frequently operates through competitive inhibition of ATP binding.

Other Investigated Biological Activities

Beyond enzyme inhibition, the therapeutic potential of a compound can be multifaceted. Initial research has explored other biological properties of this compound and related structures.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage. The antioxidant potential of quinoline derivatives has been recognized, often attributed to their ability to scavenge free radicals. nih.gov The mechanism typically involves the donation of a hydrogen atom or an electron to a radical, thereby neutralizing it. nih.gov For instance, phenolic compounds can react with radicals like diphenylpicrylhydrazyl (DPPH) and protect against lipid peroxidation. researchgate.net The methoxy (B1213986) group on the quinoline ring of this compound could potentially influence its electron-donating capacity and, consequently, its radical scavenging ability. researchgate.netnih.gov

Pain management remains a significant clinical challenge, and the search for novel analgesics is ongoing. Some quinoline and isoquinoline (B145761) derivatives have been investigated for their analgesic effects. nih.govnih.gov The mechanisms of analgesia can be complex, involving both central and peripheral pathways. nih.gov Peripherally, analgesics can act by reducing the sensitization and excitation of primary afferent neurons at the site of injury. nih.gov Centrally, they may modulate neurotransmission in the spinal cord and brain. While specific studies on the analgesic pathways of this compound are not extensively documented, the investigation of related quinoline structures in models of inflammatory and neuropathic pain suggests a potential area for future research. nih.gov

Structure Activity Relationship Sar Investigations

Influence of Methoxy (B1213986) Group Position and Substitution on Biological Activity

The position and nature of the methoxy group on the quinoline (B57606) scaffold are critical determinants of biological activity. While direct SAR studies on 2-Methoxy-1-(quinolin-5-yl)ethanone are specific, broader research on methoxy-substituted quinolines provides valuable insights into its potential behavior.

The presence of a methoxy group (-OCH3), an electron-donating group, can influence the electronic properties of the quinoline ring system, which in turn affects how the molecule binds to its biological targets. nih.govrsc.org For instance, in some quinoline derivatives, a methoxy group at the C-6 position has been shown to be influential in kinase inhibition. mdpi.com However, this substitution does not always translate to enhanced antiproliferative activity in cells, suggesting a complex interplay of factors. mdpi.com

Studies on other quinoline-based compounds have demonstrated that shifting the methoxy group to different positions on the quinoline ring can dramatically alter biological outcomes. For example, in a series of functionalized methoxy quinoline derivatives, the presence of a methoxy group at the C-8 position was found to be crucial for inhibitory activity against the AChE enzyme. researchgate.net Conversely, the absence of this group in a similar compound led to good inhibition against hCA enzymes, indicating that positional changes can switch target selectivity. researchgate.net Furthermore, the conversion of a methoxy group at the C-8 position to a hydroxyl group enhanced inhibitory properties against hCA enzymes. researchgate.net

In the context of antimalarial quinolines, an electron-donating methoxy group at the C-2 position enhanced activity, while electron-withdrawing groups at the same position led to a loss of activity. rsc.org This highlights the nuanced role of substituent electronics and positioning. The replacement of a methoxy group with other substituents, such as a methyl group, has also been shown to significantly impact activity, with methyl-substituted chromone-quinoline hybrids displaying higher activity than their methoxy counterparts in certain assays. nih.gov

These findings underscore the principle that the precise location of the methoxy group on the quinoline ring is a key factor in defining the molecule's pharmacological profile, influencing everything from enzyme inhibition to antiproliferative effects.

Role of the Ethanone (B97240) Moiety in Target Interaction and Efficacy

The ethanone moiety [-C(O)CH2-] in this compound serves as a critical linker and a point of interaction with biological targets. While specific data on the ethanone group of this exact compound is limited, the function of similar keto groups in related structures provides a basis for understanding its role.

This ketone group is a key structural feature that can participate in hydrogen bonding with amino acid residues within a target protein's binding site. This ability to form hydrogen bonds is often crucial for stabilizing the ligand-protein complex and ensuring potent inhibitory activity. The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, a common interaction motif in many enzyme inhibitors.

Furthermore, the ethanone linker provides a specific spatial orientation for the methoxy-quinoline core relative to any potential interacting moieties. The length and flexibility of this linker are defining characteristics that determine how well the molecule fits into the binding pocket of a target. Modifications to this linker, such as changing its length or rigidity, would be expected to have a profound impact on binding affinity and, consequently, biological efficacy.

Impact of Quinoline Ring Substitutions on Pharmacological Profiles

The quinoline ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring system are a primary strategy for modulating the pharmacological profiles of quinoline-based compounds. biointerfaceresearch.comnih.govresearchgate.net The nature and position of these substituents can influence a molecule's potency, selectivity, and pharmacokinetic properties.

Research on various quinoline derivatives has consistently shown that even minor changes to the substitution pattern can lead to significant shifts in biological activity. ontosight.ai For example, in the development of RAF kinase inhibitors, the substitution of a hydroxyl group at the 5-position of the quinoline ring—the same position as the ethanone linkage in the title compound—led to a considerable improvement in potency. mdpi.com This suggests that this position is a key "hotspot" for interaction with the kinase.

The introduction of different functional groups at various positions can tailor the molecule for specific targets. For instance:

Halogens: The introduction of a chloro group can enhance antimalarial activity in some quinoline frameworks. rsc.org

Nitro and Bromo Groups: In certain methoxyquinolines, the addition of nitro and bromine groups at the C-5 position was found to be crucial for enzyme inhibitory activity. researchgate.net

Bulky Groups: The addition of larger, bulky groups can influence selectivity. Docking studies have suggested that in some cases, the effect of a hydroxyl group at the 5- or 6-position of the quinoline has a greater impact on RAF kinase efficacy than a bulky heterocyclic ring. mdpi.com

The electronic properties of the substituents are also paramount. Electron-donating groups (like methoxy or diethylamino) and electron-withdrawing groups (like nitro or halogens) alter the electron density of the quinoline ring, which can affect key interactions such as π-π stacking with aromatic amino acid residues in a protein's binding site. nih.govnih.gov For example, π-π stacking interactions between the quinoline ring and tyrosine residues are often pivotal for the stabilization of ligand-protein binding. nih.gov

The following table summarizes the observed effects of various substitutions on the quinoline ring from related studies, which can infer potential modification strategies for this compound.

| Position | Substituent | Observed Effect in Analogous Systems | Reference |

| 5 | Hydroxyl (-OH) | Improved potency for B-RAF and C-RAF kinases. | mdpi.com |

| 5 | Nitro (-NO2) | Crucial for certain enzyme inhibitory activities. | researchgate.net |

| 6 | Methoxy (-OCH3) | Influential in kinase inhibition. | mdpi.com |

| 6 | Methyl (-CH3) | Higher activity than methoxy in some chromone-quinoline hybrids. | nih.gov |

| 7 | Diethylamine | Important for AChE binding affinity in certain coumarin-quinolines. | nih.gov |

| 8 | Methoxy (-OCH3) | Crucial for AChE inhibition in some quinoline series. | researchgate.net |

Stereochemical Considerations and Their Biological Implications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have profound biological implications. For a molecule like this compound, if a chiral center is introduced, the resulting enantiomers can exhibit significantly different pharmacological activities.

While the parent compound this compound is achiral, modifications to its structure could easily introduce chirality. For example, reduction of the ketone in the ethanone moiety to a hydroxyl group would create a chiral center at the adjacent carbon. The resulting (R) and (S) enantiomers would likely display different binding affinities for a chiral biological target, such as an enzyme or receptor binding pocket.

This principle is a fundamental concept in pharmacology, where it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The inactive or less active enantiomer may even contribute to off-target effects or have a different pharmacological profile altogether.

In the broader field of drug design, the synthesis and evaluation of individual enantiomers are critical steps in the optimization process. For any future development of analogs of this compound that possess stereocenters, it would be essential to:

Separate and purify the individual enantiomers.

Independently assess their biological activity and potency.

Determine the absolute configuration of the more active enantiomer.

This stereochemical investigation is crucial for understanding the precise molecular interactions that govern the compound's efficacy and for developing more potent and selective therapeutic agents. The three-dimensional shape of a molecule is as important as its chemical composition in determining its fit with a biological target, much like a key must have the correct three-dimensional structure to fit its lock.

Role As a Synthetic Intermediate and Development of Novel Derivatives

Utilization of 2-Methoxy-1-(quinolin-5-yl)ethanone as a Building Block in Complex Chemical Synthesis

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its constituent parts. The quinoline (B57606) ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. numberanalytics.comacs.org Methoxy-substituted quinolines, in particular, are known synthetic intermediates for creating novel classes of kinase inhibitors. researchgate.net The ethanone (B97240) side chain offers a primary site for a wide array of chemical transformations.

The ketone functional group is a key handle for carbon-carbon and carbon-heteroatom bond formation. It can readily undergo reactions such as:

Aldol condensation to introduce new carbon frameworks.

Wittig olefination to form alkenes.

Reductive amination to produce substituted amines.

Grignard and organolithium additions to create tertiary alcohols.

Formation of enamines or enolates , which can then act as nucleophiles in subsequent reactions.

Furthermore, the α-carbon to the ketone can be functionalized, typically via halogenation, providing another point for substitution or elimination reactions. The methoxy (B1213986) group can potentially be cleaved to reveal a hydroxyl group, offering an additional site for derivatization through etherification or esterification. The quinoline nitrogen itself can be quaternized, altering the electronic properties of the ring and enabling further reactions. researchgate.net These reactive sites make this compound a versatile precursor for constructing poly-substituted and complex heterocyclic systems.

Design and Synthesis of Chemically Modified Analogs and Hybrids

The core structure of this compound is an ideal platform for generating a wide range of derivatives through chemical modification. Synthetic efforts focus on creating analogs with enhanced or novel biological activities by introducing new functional groups, fusing additional rings, or conjugating the scaffold with other known pharmacophores.

Quinolin-2-ones, or quinolones, are a prominent class of heterocycles with extensive applications in medicinal chemistry. ekb.egmdpi.com The synthesis of quinolin-2-one derivatives from a pre-existing quinoline core like this compound involves modification of the quinoline ring itself. While many methods build the quinolone ring from acyclic precursors, nih.govorganic-chemistry.org transformations of a quinoline into a quinolin-2-one are also feasible. One potential, though less common, pathway could involve oxidation of the quinoline ring. More established methods often rely on precursors that can be cyclized into the quinolone system. For instance, the Camps cyclization reaction transforms N-(2-acylaryl)amides into quinolones, a reaction that depends on the structure of the substrate and reaction conditions. mdpi.com

A general strategy to access quinolin-2-ones involves multi-step sequences. For example, a key intermediate in the synthesis of the anticancer agent Tipifarnib is a quinolin-2-one derivative, which can be prepared via a palladium-catalyzed C-H activation and cyclization process. nih.gov The synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones has been achieved where the quinolin-2-one functionality was unmasked in the final step of the synthesis. nih.gov Such late-stage modifications highlight the possibility of converting a substituted quinoline, conceptually similar to our title compound, into a quinolin-2-one derivative.

| Starting Material Type | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| 2-Alkenylanilines | Carbonylative Annulation | Dioxazolones | Quinolinones | organic-chemistry.org |

| N-(2-formylaryl)alkynamides | Pd-Catalyzed Cyclization | Pd(OAc)₂ | 2-Quinolinone derivatives | organic-chemistry.org |

| 4-Azido-quinolin-2(1H)-ones | Cycloaddition | Active methylene (B1212753) compounds, K₂CO₃ | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | nih.gov |

| 4-Hydroxy-quinoline-2-one | Chlorination/Azidation | POCl₃, then NaN₃ | 4-Azido-quinoline-2-one | ekb.eg |

Fusing additional heterocyclic rings onto the quinoline framework of this compound can lead to novel polycyclic systems with distinct chemical and biological properties. The ethanone side chain is the primary anchor for such annulation reactions.

For example, the Friedländer annulation, which typically condenses a 2-aminoaryl ketone with a compound containing an α-methylene ketone, is a classic method for quinoline synthesis. nih.govnih.gov In a reverse approach, the ketone of this compound can react with appropriately functionalized reagents to build new rings. A notable example is the synthesis of pyrano[3,2-c]quinolin-2-ones, which has been achieved through the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with substituted acetic acids. researchgate.net This suggests that the ethanone moiety of the title compound could participate in similar cyclization reactions to form fused pyranone rings.

Another strategy involves multi-component reactions. The synthesis of pyrazolo[4,3-f]quinoline derivatives has been accomplished via a three-component reaction of aromatic aldehydes, 5-aminoindazole, and a cyclic 1,3-dicarbonyl compound under microwave irradiation, demonstrating a powerful method for generating fused quinoline systems. nih.gov Annulation based on [4+2] cycloadditions using precursors like 2-azidobenzaldehydes also provides a route to complex fused quinolines. nih.gov

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery. This compound is an excellent candidate for creating such conjugates, where the quinoline moiety is tethered to other biologically active heterocyclic rings.

Indole (B1671886) Conjugates: The combination of quinoline and indole rings has yielded potent antitumor agents. nih.gov Synthetic approaches to create these hybrids often involve building one heterocycle onto the other. For instance, the synthesis of 1H-indol-2-yl-1H-quinolin-2-ones has been achieved through the reductive cyclization of a nitrostyrene (B7858105) intermediate derived from a quinoline aldehyde. nih.gov An intramolecular cyclization approach has also been used to generate advanced indolo[2,3-b]quinoline intermediates. nih.gov

Triazole Conjugates: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for creating quinoline-triazole conjugates. researchgate.nettubitak.gov.tr This would involve converting the ethanone moiety of this compound into either an azide (B81097) or a terminal alkyne. This modified quinoline could then be "clicked" with a corresponding alkyne- or azide-functionalized pharmacophore to yield the desired 1,2,3-triazole linked hybrid. nih.govtubitak.gov.tr

Pyrimidine Conjugates: Quinoline-pyrimidine hybrids have been explored as potential antimalarial agents. nih.gov Synthesis often involves linking a functionalized quinoline with a functionalized pyrimidine. For example, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were synthesized to target drug-resistant malaria. nih.gov Other work has focused on creating conjugates of pyrimidines and quinolones as dual inhibitors for HIV reverse transcriptase and integrase. nih.gov

Thiazolidinone Conjugates: Thiazolidinone rings are commonly synthesized via a one-pot condensation of an amine, an aldehyde, and thioglycolic acid. nih.gov To create a quinoline-thiazolidinone hybrid using this compound, the ketone could first be converted to an amine via reductive amination. This quinoline-containing amine could then participate in the three-component reaction to form the thiazolidinone ring. Alternatively, syntheses have been reported where a 2-chloroquinoline (B121035) derivative is directly reacted with a pre-formed thiazolidinedione salt. nih.gov

Thiadiazole Conjugates: The synthesis of quinoline-thiadiazole hybrids often proceeds through a thiosemicarbazone intermediate. nih.govnih.gov The ketone group of this compound can react with thiosemicarbazide (B42300) to form the corresponding quinolin-5-yl thiosemicarbazone. This intermediate can then be cyclized under various conditions to yield a 1,3,4-thiadiazole (B1197879) ring attached to the quinoline core. nih.govresearchgate.net

| Target Conjugate | Key Reaction Type | Common Precursors | Resulting Linkage | Reference(s) |

| Quinoline-Indole | Reductive Cyclization | Quinoline aldehyde, Nitro-aromatic | Direct C-C bond | nih.govnih.gov |

| Quinoline-Triazole | Azide-Alkyne Cycloaddition | Azido-quinoline, Terminal alkyne | 1,2,3-Triazole ring | nih.govresearchgate.nettubitak.gov.tr |

| Quinoline-Pyrimidine | Nucleophilic Substitution | Chloroquinoline, Amino-pyrimidine | Amine linker | nih.govnih.gov |

| Quinoline-Thiazolidinone | N-alkylation | Chloro-methyl-quinoline, Thiazolidinedione | Methylene bridge | nih.gov |

| Quinoline-Thiadiazole | Condensation/Cyclization | Quinoline-carbaldehyde, Thiosemicarbazide | Thiosemicarbazone then Thiadiazole | nih.govnih.govresearchgate.net |

Methodologies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting point, efficiently exploring chemical space for new biological functions. acs.org this compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy would leverage these sites to create a library of related but structurally distinct compounds.

A potential DOS workflow starting from this compound could involve:

Scaffold Elaboration: The ketone provides a branch point. It can be converted into an array of functional groups (alkene, alcohol, amine, oxime). Each of these new functional groups can then undergo further reactions.

Appendage Diversity: The quinoline ring can be functionalized at various positions. For example, electrophilic aromatic substitution could introduce substituents on the benzene (B151609) portion of the ring system.

Stereochemical Diversity: Reduction of the ketone to a secondary alcohol introduces a chiral center. Enantioselective reduction methods could be used to generate specific stereoisomers, adding another layer of diversity to the library.

Multi-component reactions (MCRs) are a cornerstone of DOS. An efficient one-pot, three-component reaction combining 4-hydroxybenzo[h]quinolin-2(1H)-one, aromatic aldehydes, and 1,3-dimethyl-6-aminouracil has been used to create novel tri-substituted methane (B114726) derivatives, showcasing how quinoline scaffolds can be incorporated into MCRs to rapidly build molecular complexity. researchgate.net Similarly, Friedländer annulation can be employed in a DOS approach to generate a wide range of structurally diverse quinolines under mild conditions. acs.org These principles can be directly applied to this compound to generate a library of novel compounds for biological screening.

Future Research Directions and Potential Academic Applications

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of quinoline (B57606) derivatives is a continuing area of chemical research. aip.orgmdpi.com While general methods for the synthesis of acylquinolines exist, the specific synthesis of 2-Methoxy-1-(quinolin-5-yl)ethanone is not prominently documented, presenting an opportunity for methodological innovation.

Future research should focus on developing novel synthetic routes that are both high-yielding and scalable. Modern synthetic strategies that could be explored include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Building upon established methods for the synthesis of substituted quinolines, research could explore the use of palladium, copper, or nickel catalysts to couple a suitable 5-substituted quinoline precursor with an acetylating agent. For instance, a Negishi-type coupling has been successfully used for the synthesis of other substituted 2-methoxy-quinolines. nih.gov

Directed C-H Activation: The direct functionalization of the quinoline core at the C5 position represents a highly atom-economical approach. Investigating transition-metal-catalyzed C-H activation/acylation of 2-methoxyquinoline (B1583196) could provide a direct and efficient route to the target molecule.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool for organic synthesis. The development of a photoredox-catalyzed method for the acylation of quinolines could provide a mild and selective pathway to this compound.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Precursors |

| Cross-Coupling | High functional group tolerance, well-established | 5-Halo-2-methoxyquinoline, Acetylating agent |

| C-H Activation | High atom economy, direct functionalization | 2-Methoxyquinoline, Acyl source |

| Photoredox Catalysis | Mild reaction conditions, green chemistry | 2-Methoxyquinoline, Radical acetyl source |

In-depth Mechanistic Investigations at the Molecular Level

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and extending the methodology to other derivatives. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas of investigation include:

Kinetic Studies: Monitoring reaction progress under various conditions (temperature, catalyst loading, reactant concentrations) can provide valuable data for determining reaction orders and activation parameters.

Intermediate Trapping and Characterization: The use of trapping agents or spectroscopic techniques (e.g., in-situ IR, NMR) can help identify and characterize transient intermediates, providing direct evidence for the proposed reaction pathway. For example, mechanistic studies on the synthesis of 3-acylquinolines have ruled out radical steps in certain annulation reactions. mdpi.com

Isotope Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with ¹³C or ²H) can pinpoint the fate of specific atoms throughout the reaction, offering clear insights into bond-forming and bond-breaking events.

Exploration of Novel Biological Targets

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgrpmj.ru The specific biological activities of this compound remain uncharacterized, representing a significant opportunity for drug discovery efforts.

A systematic screening of this compound against a diverse panel of biological targets is warranted. Potential areas of interest include:

Kinase Inhibition: Many quinoline derivatives are known to inhibit protein kinases, which are critical targets in cancer therapy. Screening against a panel of cancer-related kinases could reveal novel anticancer leads.

Enzyme Inhibition: Based on the activities of related compounds, enzymes such as steroid 5α-reductases could be potential targets. nih.gov

G-Protein Coupled Receptors (GPCRs): The vast family of GPCRs offers numerous therapeutic targets. The compound could be screened for agonist or antagonist activity at various GPCRs.

Antimicrobial Activity: Given the prevalence of quinoline-based antibiotics, testing against a range of bacterial and fungal strains is a logical step.

The following table outlines potential biological targets for investigation.

| Target Class | Rationale | Example of Related Active Compound |

| Protein Kinases | Common target for quinoline derivatives in oncology. | Lenvatinib (a quinoline-based kinase inhibitor) |

| Steroid 5α-Reductases | Inhibition observed in other substituted quinolines. nih.gov | 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one nih.gov |

| P-glycoprotein | A target for overcoming multidrug resistance. | 6-methoxy-2-arylquinolines nih.gov |

| Microbial Enzymes | Established role of quinolines in antimicrobial drugs. | Ciprofloxacin (a fluoroquinolone antibiotic) |

Computational Design of Enhanced Analogues

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with improved properties. tandfonline.com Once initial biological activity is identified for this compound, computational methods can be employed to design analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogues, QSAR models can be developed to correlate specific structural features with biological activity.

Molecular Docking: If a specific biological target is identified and its 3D structure is known, molecular docking can be used to predict the binding mode of this compound and its analogues. This information can guide the design of new derivatives with improved binding affinity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize the synthesis of compounds with favorable drug-like properties. nih.gov

Applications in Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools in chemical biology.

Potential applications include:

Chemical Probes: A biotinylated or fluorescently tagged analogue of an active compound could be synthesized to serve as a chemical probe for identifying its cellular targets (target deconvolution) or for use in cellular imaging studies.

Photoaffinity Labeling: The ketone functionality in this compound could be exploited for photoaffinity labeling experiments. Upon photoactivation, a reactive species could be generated that covalently binds to the target protein, facilitating its identification.

Fragment-Based Drug Discovery: The core structure of this compound could serve as a starting point or a fragment in fragment-based drug discovery campaigns, where small, low-affinity fragments are identified and then grown or linked to generate more potent leads.

The systematic exploration of the chemistry and biology of this compound holds significant promise for advancing both synthetic methodology and drug discovery. The research directions outlined here provide a comprehensive framework for unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-1-(quinolin-5-yl)ethanone, and how can reaction efficiency be validated?

- Methodology : Employ Friedel-Crafts acylation or Claisen-Schmidt condensation, using quinoline derivatives and methoxyacetyl precursors. For example, react 5-quinolinecarboxaldehyde with methoxyacetophenone derivatives under basic conditions (e.g., NaOH/MeOH) to form the target compound. Monitor reaction progress via TLC and purify via column chromatography (hexane/ethyl acetate gradient). Validate purity using HPLC (>95%) and confirm structure via H/C NMR .

- Validation : Cross-check spectroscopic data (NMR, IR) with computational predictions (DFT) to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use H NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Confirm carbonyl presence via IR (C=O stretch ~1680 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion ([M+H]) alignment with theoretical mass (±0.001 Da). For crystallinity assessment, perform powder XRD .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of this compound?

- Methodology : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-97, applying full-matrix least-squares methods. Address disorder in nitro/methoxy groups by partitioning occupancy factors (e.g., 0.586:0.414) and constraining thermal parameters .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

- Methodology : Reconcile discrepancies (e.g., unexpected NMR shifts) by re-examining solvent effects (DMSO vs. CDCl) or tautomeric equilibria. Perform variable-temperature NMR to detect dynamic processes. Validate computational models (e.g., Gaussian 16) using higher-level theories (CCSD(T)) and compare with experimental IR/Raman spectra .

Q. What catalytic systems enhance the regioselectivity of this compound synthesis?

- Methodology : Test Lewis acids (e.g., Sc(OTf)) in DCE to direct acylation to the quinoline C5 position. Optimize catalyst loading (5–10 mol%) and reaction time (24–48 hrs). Analyze regioselectivity via H NMR integration of aromatic protons. Compare turnover frequencies (TOF) under microwave vs. conventional heating .

Q. How to address challenges in purifying this compound from byproducts?

- Methodology : Use preparative HPLC (C18 column, acetonitrile/water eluent) for high-purity isolation. For persistent byproducts (e.g., dimerized quinoline derivatives), employ recrystallization in ethanol/water (7:3 v/v). Characterize impurities via LC-MS/MS and adjust reaction stoichiometry to minimize their formation .

Q. What strategies improve the compound’s stability under oxidative or photolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.